REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8](=[O:11])[NH:9][N:10]=2)[N:7]=1.[CH2:12]([NH2:16])[CH2:13][CH2:14][CH3:15]>>[CH2:12]([NH:16][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8](=[O:11])[NH:9][N:10]=2)[N:7]=1)[CH2:13][CH2:14][CH3:15]
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Name
|
|
Quantity
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0.1 mol
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Type
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reactant
|
Smiles
|
ClC=1C=CC=2N(N1)C(NN2)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
C(CCC)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The clear solution is evaporated in vacuo
|
Type
|
DISSOLUTION
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Details
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the oily residue is dissolved in 250 ml
|
Type
|
ADDITION
|
Details
|
After treating with charcoal
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Type
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CUSTOM
|
Details
|
to give 18.6 g
|
Type
|
CUSTOM
|
Details
|
(90%) of 6-butylamino-1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one, which, after recrystallization
|
Type
|
ADDITION
|
Details
|
from a mixture of acetonitrile and methanol (1:1), melts at 259°-261°
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)NC=1C=CC=2N(N1)C(NN2)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |